N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide
Overview
Description
“N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images .
Synthesis Analysis
The synthesis of “this compound” involves a series of non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B designed using bioisosteric replacement strategy . Six this compound derivatives were synthesized and screened for PTP1B inhibitory activity .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9N5OS . The molecular weight is 235.27 .Scientific Research Applications
Anticancer Applications
N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide derivatives have shown promising applications in anticancer research. Notably, some derivatives have been synthesized and studied for their anticancer activity. For instance, a study highlighted the synthesis of these derivatives and their evaluation against human lung adenocarcinoma cells, where certain compounds displayed selective cytotoxicity and apoptosis-inducing properties (Evren et al., 2019).
Inhibitors in Diabetes Treatment
These compounds have also been explored for their potential as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment. A series of this compound derivatives were synthesized and screened for PTP1B inhibitory activity. Among them, certain compounds exhibited potent inhibitory activity, highlighting their potential as lead molecules for diabetes treatment (Maheshwari et al., 2018).
Analgesic Properties
The analgesic activity of acetamide derivatives, including those with the N-(3-(1H-Tetrazol-5-yl)phenyl) motif, has been investigated. Some derivatives showed significant analgesic properties against various nociceptive stimuli in animal models. This suggests their potential application in pain management (Kaplancıklı et al., 2012).
Antibacterial Activity
This compound derivatives have been studied for their antibacterial properties. Some compounds showed significant activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Chaudhari et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide, also known as N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetamide, is the KPC-2 β-lactamase enzyme . This enzyme is produced by certain bacteria and is responsible for their resistance to β-lactam antibiotics, including carbapenems .
Mode of Action
This compound interacts with the KPC-2 β-lactamase enzyme in a non-covalent manner . This interaction inhibits the enzyme’s activity, thereby preventing it from breaking down β-lactam antibiotics . As a result, the antibiotics can effectively target and kill the bacteria .
Biochemical Pathways
The inhibition of the KPC-2 β-lactamase enzyme by this compound affects the biochemical pathway of antibiotic resistance in bacteria . By preventing the breakdown of β-lactam antibiotics, this compound allows these antibiotics to exert their bactericidal effects, which involve inhibiting the synthesis of bacterial cell walls .
Result of Action
The inhibition of the KPC-2 β-lactamase enzyme by this compound results in increased susceptibility of bacteria to β-lactam antibiotics . This can lead to the effective eradication of bacterial infections that were previously resistant to these antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and activity of many compounds .
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-3-7(5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOCYNIBLCCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993852 | |
Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73096-37-4 | |
Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73096-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(1H-tetrazol-5-yl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073096374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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